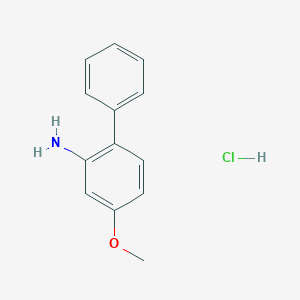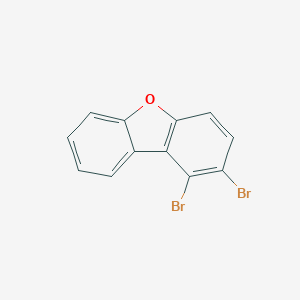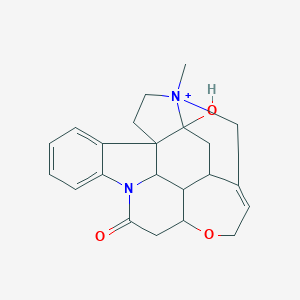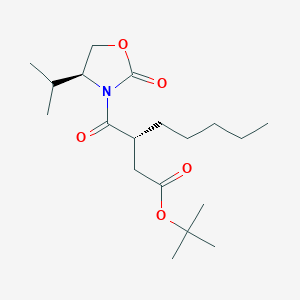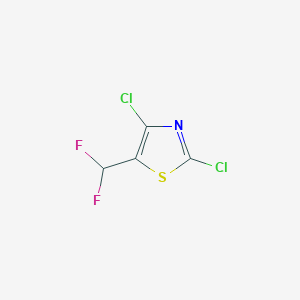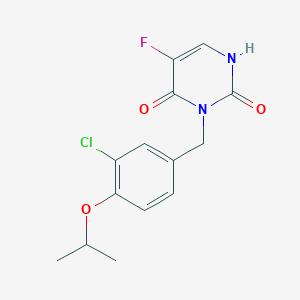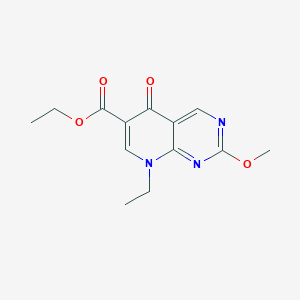
Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate, commonly known as EMD 57283, is a chemical compound that has gained attention as a potential therapeutic agent due to its unique chemical structure and pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of EMD 57283 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and survival. Specifically, EMD 57283 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and to induce cell cycle arrest in cancer cells. In addition, EMD 57283 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
EMD 57283 has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, EMD 57283 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In neurology, EMD 57283 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and by promoting the growth and survival of neurons. In cardiovascular disease, EMD 57283 has been shown to have vasodilatory effects and to reduce blood pressure by inhibiting the activity of certain enzymes involved in vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMD 57283 for lab experiments is its specificity and potency. EMD 57283 has been shown to have a high affinity for its target enzymes and to exhibit potent inhibitory effects at low concentrations. In addition, EMD 57283 has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of EMD 57283 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of EMD 57283. One area of interest is the development of novel analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy. Another area of interest is the investigation of the potential synergistic effects of EMD 57283 with other chemotherapeutic agents or targeted therapies. Finally, the application of EMD 57283 in combination with other treatment modalities, such as radiation therapy or immunotherapy, may have significant clinical implications for the treatment of cancer and other diseases.
Conclusion
In conclusion, EMD 57283 is a promising chemical compound with a unique chemical structure and pharmacological properties. It has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. While there are still many questions to be answered about the mechanism of action and potential clinical applications of EMD 57283, its specificity, potency, and low toxicity make it a promising candidate for further study and development.
Méthodes De Synthèse
EMD 57283 can be synthesized using a multistep process that involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl 2-bromopropionate, followed by the addition of sodium hydride and methyl iodide. The resulting compound is then treated with sodium methoxide to yield EMD 57283.
Applications De Recherche Scientifique
EMD 57283 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. In oncology, EMD 57283 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, EMD 57283 has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease. In cardiovascular disease, EMD 57283 has been shown to have vasodilatory effects and to reduce blood pressure.
Propriétés
Numéro CAS |
19572-10-2 |
|---|---|
Nom du produit |
Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate |
Formule moléculaire |
C13H15N3O4 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
ethyl 8-ethyl-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-4-16-7-9(12(18)20-5-2)10(17)8-6-14-13(19-3)15-11(8)16/h6-7H,4-5H2,1-3H3 |
Clé InChI |
KDQDRZOROIKCCP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC |
SMILES canonique |
CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC |
Autres numéros CAS |
19572-10-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



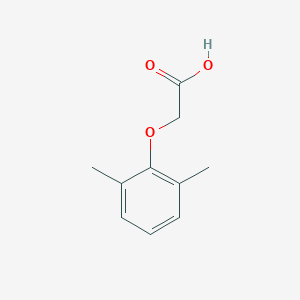
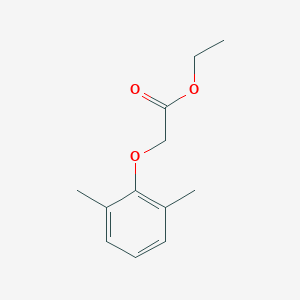
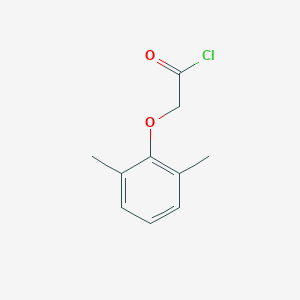
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
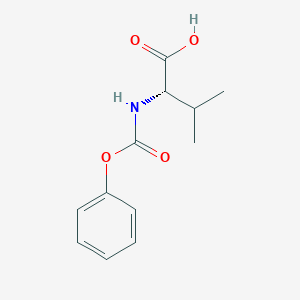
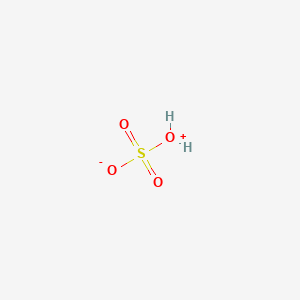
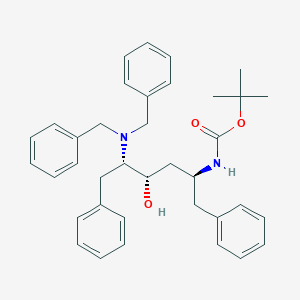
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
